molecular formula C15H9N3O5 B5758212 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide CAS No. 305856-19-3

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide

Cat. No.: B5758212
CAS No.: 305856-19-3
M. Wt: 311.25 g/mol
InChI Key: BRNUNGQDJMNVOJ-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide, also known as Compound 1, is an organic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide 1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer progression. Additionally, this compound 1 may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound 1 has been found to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer progression, and can induce apoptosis in certain types of cancer cells. Additionally, this compound 1 has been found to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide 1 in lab experiments is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. Additionally, this compound 1 is relatively easy to synthesize, and can be obtained in large quantities. However, one limitation of using this compound 1 in lab experiments is that it may have off-target effects, and may interact with other proteins or enzymes in addition to its intended target.

Future Directions

There are a number of potential future directions for research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide 1. One area of interest is the development of more potent and selective inhibitors of the enzymes targeted by this compound 1. Additionally, studies could be conducted to investigate the potential applications of this compound 1 in the treatment of other diseases, such as inflammatory diseases or neurodegenerative diseases. Finally, research could be conducted to investigate the potential use of this compound 1 as a diagnostic tool for cancer.

Synthesis Methods

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide 1 can be synthesized using a variety of methods, including the reaction of 4-nitrobenzoic acid with phthalic anhydride in the presence of sulfuric acid, or the reaction of 4-nitrobenzoic acid with phthalic anhydride in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with ammonia or an amine to yield this compound 1.

Scientific Research Applications

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide 1 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound 1 has anti-proliferative effects on cancer cells, and can induce apoptosis in certain types of cancer cells. Additionally, this compound 1 has been found to inhibit the activity of certain enzymes that are involved in cancer progression.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-13(9-5-7-10(8-6-9)18(22)23)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h1-8H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNUNGQDJMNVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356845
Record name STK156012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305856-19-3
Record name STK156012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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